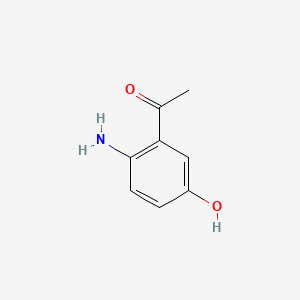

1-(2-Amino-5-hydroxyphenyl)ethanone

描述

Contextualization within Organic Chemistry

From a structural standpoint, 1-(2-Amino-5-hydroxyphenyl)ethanone is a substituted acetophenone (B1666503). Acetophenone itself is the simplest aromatic ketone, consisting of a phenyl ring attached to an acetyl group. wikipedia.org The subject compound is distinguished by the presence of two functional groups on the phenyl ring: an amino group (-NH₂) at position 2 and a hydroxyl group (-OH) at position 5. This arrangement makes it a member of the aminophenol family, which are compounds containing both an amino and a hydroxyl functional group attached to a benzene (B151609) ring. wikipedia.orgepa.gov

The presence of the ketone, aromatic ring, amine, and phenol (B47542) functionalities imparts a unique combination of chemical properties to the molecule. It is classified as an aromatic ketone, a phenol, and an aniline (B41778) derivative. wikipedia.orgbldpharm.com Its synthesis can be achieved through the catalytic hydrogenation of 5-hydroxy-2-nitroacetophenone. chemicalbook.com

Historical Perspectives on Related Chemical Structures

The history of this compound is intrinsically linked to the discovery and development of its parent structures, acetophenone and aminophenol.

Acetophenone : This aromatic ketone was first synthesized in the 19th century. scentspiracy.com The French chemist Charles Friedel is credited with its first preparation in 1857. chemicalbook.com In the late 19th and early 20th centuries, acetophenone was used medicinally as a hypnotic and anticonvulsant under the trade name Hypnone. wikipedia.orgscentspiracy.com Its industrial production became more significant later, where it served as a precursor for resins and fragrances. scentspiracy.combritannica.com

Aminophenols : The term "aminophenol" first appeared in 1896. merriam-webster.com These compounds, existing as ortho-, meta-, and para-isomers, quickly became commercially important as intermediates in the synthesis of dyes. epa.gov Their utility also extended to other areas, with 4-aminophenol (B1666318), for instance, being used as a photographic developer. epa.gov The development of methods to produce aminophenols, such as the reduction of nitrophenols, has been a significant area of research in industrial chemistry. taylorandfrancis.com

Significance in Contemporary Chemical Research

This compound is recognized as a useful research chemical. srdpharma.com Its significance in modern research stems from its biological activities and its utility as a synthetic building block.

Detailed research has identified it as an inhibitor of topoisomerase enzymes. biosynth.com These enzymes are crucial for managing the topology of DNA during processes like replication and transcription. By binding to topoisomerase and preventing it from rejoining DNA strands, the compound can disrupt normal cellular processes, leading to cell death. biosynth.com This mechanism of action is a key focus in the development of certain therapeutic agents.

Furthermore, studies have indicated that this compound possesses inhibitory properties against liver injury induced by acetaminophen (B1664979) in rat models. biosynth.com It also serves as a valuable synthetic intermediate for the creation of other, more complex chemical compounds and potential drug candidates. biosynth.com The related compound, 1-(2-Amino-5-hydroxyphenyl)propan-1-one, is used in the synthesis of irinotecan (B1672180) analogs, which are potent antitumor agents, highlighting the potential of this class of molecules in medicinal chemistry. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

1-(2-amino-5-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYRCOSFOXJQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184934 | |

| Record name | 2-Amino-5-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30954-71-3 | |

| Record name | 2-Amino-5-hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030954713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-5-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions of the Compound

The presence of both amino and hydroxyl groups on the aromatic ring makes 1-(2-Amino-5-hydroxyphenyl)ethanone susceptible to oxidation. The electron-donating nature of these substituents increases the electron density of the benzene (B151609) ring, rendering it more prone to attack by oxidizing agents.

Studies on similar molecules, such as 2-aminophenol (B121084), have shown that aerobic oxidation can lead to the formation of phenoxazinone structures. For instance, the oxidation of 2-aminophenol can yield 2-aminophenoxazine-3-one, a reaction catalyzed by certain metal complexes. iitkgp.ac.in Given the structural similarity, this compound could potentially undergo analogous oxidative coupling reactions.

Furthermore, during the photocatalytic degradation of acetaminophen (B1664979), a process that can produce this compound, further oxidation leads to the formation of intermediates like hydroquinone (B1673460) and benzoquinone. nih.gov This suggests that under strong oxidizing conditions, the aromatic ring of this compound can be further oxidized, potentially leading to ring-opening products. The second-order rate constant for the reaction of the hydroxyl radical with this compound has been determined to be 8.1 × 10⁹ M⁻¹ s⁻¹, indicating a high reactivity towards this potent oxidizing species. nih.gov

Reduction Reactions of the Compound

The primary site for reduction in this compound is the carbonyl group of the acetyl moiety. This ketone can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Standard reduction methods for aromatic ketones can be applied. For instance, catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like nickel) or reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the ketone to a secondary alcohol, yielding 1-(2-amino-5-hydroxyphenyl)ethanol. youtube.comlibretexts.org Lithium aluminum hydride is a potent reducing agent capable of reducing ketones to alcohols. libretexts.org

For a more complete reduction of the carbonyl group to a methylene group (-CH₂-), harsher conditions are typically required. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for this transformation, which would convert this compound to 2-ethyl-4-aminophenol. youtube.com These methods are particularly useful for removing the carbonyl oxygen entirely. youtube.com

The choice of reducing agent is crucial to achieve selectivity, especially when other reducible functional groups might be present in more complex derivatives.

Substitution Reactions

The primary site for nucleophilic attack on this compound is the electrophilic carbon atom of the acetyl group's carbonyl. This allows for a variety of nucleophilic addition reactions. However, nucleophilic aromatic substitution, where a nucleophile replaces a group on the benzene ring, is generally difficult for this compound as it lacks a suitable leaving group on the ring.

The amino and hydroxyl groups are poor leaving groups. Therefore, reactions of this type are not common unless one of these groups is modified to become a better leaving group, which is not a typical reaction pathway. The compound's utility is more pronounced in reactions where it acts as a precursor for more complex molecules through transformations of its existing functional groups. ontosight.ai

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene ring determine the position of the incoming electrophile. pharmaguideline.com The reactivity of the ring is also affected; activating groups increase the rate of reaction, while deactivating groups decrease it. libretexts.org

In this compound, there are three substituents to consider:

Amino group (-NH₂): This is a strongly activating group and directs incoming electrophiles to the ortho and para positions relative to itself. pharmaguideline.com

Hydroxyl group (-OH): This is also a strongly activating group and an ortho, para-director. pharmaguideline.com

Acetyl group (-COCH₃): This is a deactivating group due to its electron-withdrawing nature and directs incoming electrophiles to the meta position relative to itself. pharmaguideline.com

The directing effects of these groups are summarized in the table below.

| Substituent | Position on Ring | Type | Directing Effect |

| -NH₂ | C2 | Activating | ortho, para |

| -OH | C5 | Activating | ortho, para |

| -COCH₃ | C1 | Deactivating | meta |

When planning a synthetic route involving electrophilic aromatic substitution on this molecule, the combined influence of these groups must be considered. ucalgary.ca The powerful activating and directing effects of the amino and hydroxyl groups will dominate. The positions ortho and para to these groups are C1, C3, C4, and C6. The acetyl group deactivates the ring, particularly at its ortho and para positions (C2 and C6).

Considering the positions:

C4: This position is ortho to the hydroxyl group and meta to the amino and acetyl groups.

C6: This position is ortho to the amino group and meta to the hydroxyl group.

C3: This position is para to the amino group and ortho to the acetyl group.

The strong activation and ortho-, para-directing influence of the amino and hydroxyl groups suggest that electrophilic substitution will likely occur at the positions most activated by these groups and not sterically hindered. The C4 and C6 positions are the most probable sites for substitution.

Phototransformation and Photodegradation Studies

This compound has been identified as a significant photoproduct in the degradation of the widely used analgesic, acetaminophen (also known as paracetamol). nih.gov When aqueous solutions of acetaminophen are exposed to UV light, it can undergo a photo-Fries rearrangement. nih.govcolab.ws

The photo-Fries rearrangement involves the cleavage of the amide bond in acetaminophen, followed by the migration of the acetyl group to the aromatic ring. This intramolecular rearrangement leads to the formation of aminohydroxyacetophenone isomers. Specifically, this compound is a major product of this process. nih.gov

Studies on the phototransformation of acetaminophen using UV/H₂O₂ have systematically identified the main intermediates. nih.gov Alongside other products, this compound is consistently detected, confirming its role as a key photoproduct.

The following table lists identified photoproducts from acetaminophen degradation studies.

| Precursor Compound | Phototransformation Process | Identified Photoproducts |

| Acetaminophen | Photo-Fries Rearrangement | This compound |

| Acetaminophen | UV/H₂O₂ Oxidation | N-(3,4-dihydroxyphenyl)acetamide, Hydroquinone |

Kinetic Analysis of Photodegradation Pathways

The photodegradation of aromatic compounds is often studied using kinetic models to understand the reaction rates and pathways. For related compounds like aminophenols, photodegradation can follow pseudo-first-order kinetics. For instance, the auto-oxidation of 2-aminophenol, a process that can be initiated by light, follows first-order kinetics. researchgate.net The rate of this process is described by the equation:

-d[OAP]/dt = k′[OAP] researchgate.net

where [OAP] is the concentration of 2-aminophenol and k′ is the pseudo-first-order rate constant.

In photocatalytic degradation studies of other related phenols, such as chlorophenols, the Langmuir-Hinshelwood model is often employed to describe the kinetics. nih.govrsc.org This model considers the adsorption of the reactant onto the catalyst surface and the subsequent surface reaction. The rate equation is given by:

Rate = (k * K * [C]) / (1 + K * [C])

where 'k' is the reaction rate constant, 'K' is the adsorption coefficient, and '[C]' is the concentration of the reactant. At low concentrations, this model simplifies to a pseudo-first-order kinetic model. nih.gov The degradation rate is influenced by factors such as the initial concentration of the pollutant and the intensity of the UV radiation.

Influence of Environmental Factors on Photoreactivity

Environmental conditions, particularly pH, play a crucial role in the photoreactivity of aminophenols and related compounds. The pH of the solution can affect the surface charge of photocatalysts, the generation of reactive oxygen species like hydroxyl radicals, and the speciation of the compound itself. researchgate.netnih.gov

For the auto-oxidation of 2-aminophenol, the rate of reaction is significantly influenced by pH. Studies have shown that the rate of auto-oxidation increases with higher pH values. researchgate.net Similarly, in the Fenton degradation of p-aminophenol, the degradation efficiency is highly pH-dependent, with an optimal pH often observed around 3. pwr.edu.pl At this pH, the production of hydroxyl radicals, which are potent oxidizing agents, is maximized. At lower pH values, the reactivity of hydrogen peroxide with ferrous ions is reduced, while at higher pH values, the formation of ferric hydroxide (B78521) complexes can decrease the catalytic activity. pwr.edu.pl

The table below illustrates the effect of pH on the apparent rate constant (k_ap) for the degradation of p-aminophenol using Fenton's process. pwr.edu.pl

Table 1: Influence of pH on the Apparent Rate Constant of p-Aminophenol Degradation

| pH | Apparent Rate Constant (k_ap, min⁻¹) |

|---|---|

| 2 | 0.003 |

| 3 | 0.007 |

| 5 | 0.002 |

Data from a study on the degradation of p-aminophenol by Fenton's process. pwr.edu.pl

Hydrolysis Reactions and Kinetics

Similarly, the hydrolysis of paracetamol (acetaminophen) to p-aminophenol has been studied, providing a model for the hydrolysis of an N-acetylated aminophenol. researchgate.netresearchgate.netnih.gov The rate of hydrolysis is influenced by factors such as pH and the presence of catalysts. For instance, the hydrolysis of paracetamol can be carried out in the presence of hydrochloric acid. researchgate.net Kinetic studies of paracetamol hydrolysis in wastewater have shown that the degradation follows a predictable kinetic model, with the rate constant determined under specific conditions. researchgate.net

Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is expected to be influenced by the electroactive amino and hydroxyl groups on the aromatic ring. The electrochemical oxidation of aminophenols, such as o-aminophenol and p-aminophenol, has been studied extensively and provides a framework for understanding the potential reaction pathways. electrochemsci.orgfrontiersin.orgresearchgate.netresearchgate.netacs.orgnih.gov

The general mechanism for the electrochemical oxidation of aminophenols involves the initial loss of one electron from the nitrogen atom to form a radical cation. mdpi.com This is often followed by deprotonation and further oxidation steps.

In the case of p-aminophenol, electrochemical oxidation can lead to the formation of p-benzoquinone imine, which can then hydrolyze to form p-benzoquinone. researchgate.net The oxidation process is often pH-dependent. The electrochemical oxidation of p-aminophenol can also lead to the formation of polymeric films through electropolymerization. nih.gov

The table below summarizes the key features of the electrochemical oxidation of related aminophenol compounds.

Table 2: Electrochemical Oxidation Features of Related Aminophenols

| Compound | Key Electrochemical Behavior | Products |

|---|---|---|

| o-Aminophenol | Electropolymerization in acidic media to form a conducting polymer film (POAP). electrochemsci.orgresearchgate.net | Poly(o-aminophenol) electrochemsci.orgresearchgate.net |

| p-Aminophenol | Oxidation to p-benzoquinone imine, which can hydrolyze to p-benzoquinone. researchgate.net Can also undergo electropolymerization. nih.gov | p-Benzoquinone, polymeric films researchgate.netnih.gov |

This table summarizes findings from studies on o- and p-aminophenol and serves as a potential model for the electrochemical behavior of this compound.

Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-(2-Amino-5-hydroxyphenyl)ethanone is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The presence of the amino (-NH₂) group would be indicated by a pair of stretching vibration bands in the region of 3300-3500 cm⁻¹. The hydroxyl (-OH) group would also show a broad stretching vibration band, typically in the 3200-3600 cm⁻¹ region, which may overlap with the -NH₂ stretches. The carbonyl (C=O) stretching vibration of the acetyl group is expected to produce a strong, sharp absorption band in the range of 1650-1680 cm⁻¹, with its exact position influenced by conjugation with the aromatic ring and potential intramolecular hydrogen bonding.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range, and the C-O stretching of the phenol (B47542) would likely be observed between 1180 and 1260 cm⁻¹.

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1650-1680 |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450-1600 | |

| Aromatic Amine | C-N Stretch | 1250-1360 |

| Phenol | C-O Stretch | 1180-1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In the ¹H NMR spectrum of this compound, the protons of the methyl group (-CH₃) in the acetyl moiety are expected to appear as a singlet in the upfield region, typically around 2.5 ppm. The aromatic protons will resonate in the downfield region, generally between 6.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons are dependent on their position relative to the electron-donating amino and hydroxyl groups and the electron-withdrawing acetyl group.

The proton of the hydroxyl group and the protons of the amino group are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on the solvent, temperature, and concentration. The phenolic -OH proton might appear in a wide range from 4-12 ppm, while the -NH₂ protons could be found between 3-5 ppm.

While experimental data is not widely published, predicted ¹H NMR data can serve as a guide for spectral interpretation. For comparison, the ¹H NMR spectrum of the related compound 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone has been reported. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.5 | Singlet |

| Aromatic-H | 6.0 - 8.0 | Doublets, Doublet of Doublets |

| -NH₂ | 3.0 - 5.0 | Broad Singlet |

| -OH | 4.0 - 12.0 | Broad Singlet |

Note: Predicted data is based on computational models and may differ from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The methyl carbon will be found in the upfield region, around 25-30 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with the carbons attached to the oxygen and nitrogen atoms showing more downfield shifts due to the deshielding effects of these heteroatoms.

The complete assignment of ¹³C NMR data for related dihydroxyflavone derivatives has been reported, which can aid in the interpretation of the spectrum of this compound. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | 25 - 30 |

| Aromatic C | 110 - 140 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-O | 150 - 160 |

| C=O | 190 - 200 |

Note: Predicted data is based on computational models and may differ from experimental values.

Advanced NMR Techniques for Connectivity

Advanced, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

COSY spectra would reveal the coupling relationships between adjacent protons, helping to establish the substitution pattern on the aromatic ring.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon signals.

HMBC spectra would show correlations between protons and carbons that are two or three bonds apart, providing key information for piecing together the molecular structure, such as the connection of the acetyl group to the aromatic ring.

While specific advanced NMR data for this compound is not available, the application of these techniques is well-documented for the structural elucidation of similar and more complex molecules, such as flavone (B191248) derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₉NO₂, corresponding to a molecular weight of approximately 151.16 g/mol . chemspider.comangenechemical.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 151. The fragmentation pattern would be influenced by the functional groups present. A common fragmentation pathway for acetophenones is the loss of the methyl group (•CH₃) to give a [M-15]⁺ peak, or the loss of the acetyl group (CH₃CO•) to give a [M-43]⁺ peak. The presence of the amino and hydroxyl groups will also direct fragmentation pathways. For instance, the mass spectrum of the related compound 1-(2-hydroxy-5-methylphenyl)ethanone shows characteristic fragmentation patterns that can be compared. nist.govnist.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 151 | [C₈H₉NO₂]⁺ (Molecular Ion) |

| 136 | [M - CH₃]⁺ |

| 108 | [M - CH₃CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aromatic system.

The presence of the chromophoric carbonyl group and the auxochromic amino and hydroxyl groups attached to the benzene (B151609) ring will result in π → π* and n → π* electronic transitions. These transitions typically occur in the 200-400 nm range. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the pH of the solution, as protonation or deprotonation of the amino and hydroxyl groups can alter the electronic structure of the molecule. For example, studies on related acetophenone (B1666503) azine derivatives have shown shifts in their UV-Vis absorption peaks upon changes in pH. researchgate.net

While specific experimental UV-Vis data for this compound is scarce, the analysis of related compounds, such as other hydroxyacetophenones, can provide an estimate of the expected absorption regions. researchgate.net

Table 5: Expected UV-Vis Absorption for this compound

| Transition Type | Expected λ_max (nm) |

| π → π | 250 - 300 |

| n → π | 300 - 350 |

Note: The exact λ_max values can vary depending on the solvent and pH.

Chromatographic Methods for Purity and Separation

Chromatography is a powerful technique for separating mixtures into their individual components. The choice of method is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability. For this compound, both liquid and gas chromatography have potential applications, each with its own set of requirements and advantages.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The presence of polar amino and hydroxyl groups, along with a phenyl ring, allows for effective separation using reversed-phase or mixed-mode chromatography.

Detailed research on the specific HPLC analysis of this compound is not extensively published. However, methodologies developed for structurally similar compounds, such as aminophenol isomers and aminoacetophenones, provide a strong basis for establishing analytical protocols. For instance, the analysis of 2'-Aminoacetophenone often employs reversed-phase (RP) HPLC with a C18 column. sielc.commtc-usa.com A mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid (for mass spectrometry compatibility) is typically used. sielc.com Similarly, methods for aminophenol isomers have been developed using mixed-mode stationary phases that incorporate both reversed-phase (C18) and strong cation exchange (SCX) functionalities, which can be particularly effective for separating compounds with basic amino groups. nih.govresearchgate.net

A typical HPLC method for this compound would likely involve a C18 column to leverage the hydrophobic interactions of the phenyl ring and acetyl group. The mobile phase would be a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile or methanol. The buffer's pH would be a critical parameter to control the ionization state of the amino and hydroxyl groups, thereby influencing retention and peak shape. UV detection would be suitable, likely at a wavelength around 275 nm to 324 nm, where aminophenol and aminoacetophenone structures show significant absorbance. mtc-usa.comsielc.com

Table 1: Proposed HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for good peak shape and is MS-compatible. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. |

| Gradient | 10-90% B over 15 minutes | To ensure elution of the compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 285 nm | Based on the absorbance maxima of similar aminophenol compounds. researchgate.net |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique. However, its application is generally limited to compounds that are volatile and thermally stable. Due to the presence of polar amino (-NH2) and hydroxyl (-OH) groups, this compound is non-volatile and would likely decompose at the high temperatures of the GC injector port. thermofisher.com Therefore, a crucial step of derivatization is required to analyze this compound by GC-MS.

Derivatization chemically modifies the functional groups to increase the analyte's volatility and thermal stability. sigmaaldrich.com For the amino and hydroxyl groups in this compound, silylation is a common and effective derivatization technique. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the nitrogen and oxygen atoms with non-polar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com Another approach is acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which can react with both the amino and hydroxyl groups. oup.comoup.com

Once derivatized, the resulting volatile compound can be separated on a non-polar or mid-polar capillary GC column, such as one with a 5% phenyl methylpolysiloxane stationary phase. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that can be used for identification and quantification. For example, a method for determining 4-aminophenol (B1666318) in paracetamol tablets by direct injection GC-MS has been reported, although direct injection of underivatized aminophenols is often challenging and can lead to poor peak shape and column degradation. irjet.net A more robust method would involve a derivatization step. oup.comoup.com

Table 2: Proposed GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Derivatization | Silylation with MSTFA or BSTFA | To increase volatility and thermal stability by capping polar -NH2 and -OH groups. thermofisher.com |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rtx-5ms) | Standard non-polar column for general-purpose GC-MS analysis. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas compatible with mass spectrometry. |

| Injector Temp. | 250 °C | To ensure complete volatilization of the derivatized analyte. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A typical temperature program to separate the analyte from the solvent and other components. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |

| MS Analyzer | Quadrupole | Commonly used for routine quantitative analysis. |

| Scan Range | m/z 50-550 | To capture the molecular ion and key fragment ions of the derivatized compound. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

There is no specific information available from the search results regarding quantum chemical calculations (DFT, TD-DFT) performed directly on 1-(2-Amino-5-hydroxyphenyl)ethanone. Computational studies on analogous compounds, such as 1-(2-hydroxy-4,5-dimethylphenyl)ethanone and 1-(5-chloro-2-hydroxyphenyl)ethanone, have utilized DFT with functionals like B3LYP to analyze their properties, but this data is not transferable. nih.govjacsdirectory.com

Molecular Geometry Optimization and Electronic Structure Analysis

Specific data on the optimized molecular geometry and electronic structure of this compound from computational studies is not available in the searched literature. Such an analysis would typically involve DFT calculations to determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. For related molecules, FMO analysis helps to explain intermolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

There are no published Molecular Electrostatic Potential (MEP) maps for this compound found in the search results. An MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govnanobioletters.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

While experimental NMR data may exist, the prediction of NMR chemical shifts for this compound using computational methods like DFT has not been documented in the available literature. Such predictions are often performed to complement experimental data and aid in spectral assignment. nanobioletters.com

Molecular Mechanics and Dynamics Simulations

No specific molecular mechanics or molecular dynamics simulation studies were found for this compound. Molecular dynamics simulations on related compounds have been used to investigate the formation of hydrogen bonds and molecular motion in solution. nih.gov

Analysis of Intramolecular Interactions and Electron Delocalization (NBO Analysis)

A Natural Bond Orbital (NBO) analysis for this compound, which would provide detailed insights into intramolecular interactions, charge delocalization, and hyperconjugative effects, is not available in the reviewed sources. NBO analysis is a powerful tool for understanding the electronic structure and bonding within a molecule. nih.gov

Research Applications and Derived Utility

Role as a Synthetic Intermediate in Organic Synthesis

As a functionalized aromatic ketone, 1-(2-Amino-5-hydroxyphenyl)ethanone serves as a key building block in the synthesis of a variety of organic compounds, particularly heterocyclic systems and complex natural product analogues. nih.gov

The strategic placement of reactive functional groups—an aromatic amine, a hydroxyl group, and an enolizable ketone—renders this compound a valuable precursor for the assembly of intricate molecular structures. Its utility extends to the synthesis of pharmacologically significant scaffolds, as seen in its application for building analogues of the potent anticancer agent camptothecin (B557342). The ability to participate in various condensation and cyclization reactions allows for its incorporation into larger, more complex molecules.

The structure of this compound is well-suited for the construction of fused heterocyclic rings, which are core components of many biologically active compounds.

Quinolines: This compound is a suitable starting material for the Friedländer annulation, a classic and straightforward method for synthesizing quinoline (B57606) derivatives. wikipedia.orgnih.gov The reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group. organic-chemistry.org In this case, this compound provides the requisite 2-aminoaryl ketone structure, which can be reacted with various ketones or aldehydes under acidic or basic conditions to yield highly substituted quinolines. wikipedia.orgorganic-chemistry.org

Dihydroisoxazoles: The synthesis of 4,5-dihydroisoxazoles (also known as isoxazolines) can be achieved using this compound as a precursor. The general strategy involves a two-step process. First, the acetophenone (B1666503) moiety of the molecule undergoes a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). researchgate.netwikipedia.org Subsequently, this chalcone intermediate is reacted with hydroxylamine (B1172632) hydrochloride, leading to a cyclocondensation reaction that forms the 4,5-dihydroisoxazole ring. researchgate.netderpharmachemica.comijert.org

A significant application of phenyl alkyl ketone derivatives, such as the closely related propiophenone (B1677668) analogue, 1-(2-Amino-5-hydroxyphenyl)propan-1-one (AHPP), is in the total synthesis of camptothecin analogues. nih.govacs.org Specifically, it is a key intermediate for producing 7-Ethyl-10-hydroxycamptothecin (SN-38), the active metabolite of the anticancer drug irinotecan (B1672180). wikipedia.orgacs.org The synthesis involves a Friedländer condensation between the 2-amino-5-hydroxyphenyl alkyl ketone and a tricyclic ketone known as (S)-Trione. wikipedia.orgresearchgate.net This condensation constructs the quinoline core of the final pentacyclic structure of SN-38. wikipedia.org This approach is crucial for the total synthesis of these complex anticancer agents, providing an alternative to semi-synthetic routes from natural camptothecin. wikipedia.orgresearchgate.net

Flavonoids are a class of natural products characterized by a C6-C3-C6 skeleton. Their synthesis often proceeds through a chalcone intermediate. The compound this compound can serve as a foundational block in the laboratory synthesis of flavonoid structures. As a substituted 2'-hydroxyacetophenone, it can undergo a Claisen-Schmidt condensation with various benzaldehydes to produce 2'-hydroxychalcones. researchgate.netorientjchem.org These chalcones are the direct precursors to most flavonoids. nih.gov Through an oxidative cyclization reaction, these chalcone intermediates can be converted into the characteristic chromen-4-one (flavone) core structure. orientjchem.orgnih.gov

Applications in Environmental Chemistry

Beyond its utility in planned chemical synthesis, this compound has been identified as a product in chemical degradation processes relevant to environmental science.

The widespread use of the analgesic acetaminophen (B1664979) (also known as paracetamol) has led to its detection as a common pollutant in water systems. nih.gov The degradation of acetaminophen under various conditions, particularly through advanced oxidation processes and photolysis, is a subject of intense study. acs.orgresearchgate.net Research has shown that when acetaminophen is exposed to ultraviolet (UV) irradiation at 254 nm, it can undergo a Photo-Fries rearrangement. researchgate.net This process has been shown to yield this compound as an identified photoproduct. researchgate.net The formation of this and other intermediates, such as hydroquinone (B1673460) and benzoquinone, is a critical aspect of understanding the environmental fate and potential toxicity of pharmaceutical pollutants. ut.ac.irfrontiersin.orgrsc.org Notably, the photoproduct this compound has been demonstrated to be more toxic than the parent acetaminophen compound, highlighting the importance of identifying degradation byproducts. researchgate.net

Environmental Fate and Transformation Studies

A review of available scientific literature did not yield specific studies concerning the environmental fate and transformation pathways of this compound. Data regarding its persistence, degradation, mobility in soil, and potential for bioaccumulation are not presently documented.

Strategies for Pollution Remediation involving the Compound

There is currently no available information in scientific and environmental literature detailing strategies for pollution remediation that specifically involve or target this compound.

Biochemical and Mechanistic Research Probes

Enzyme Inhibition Studies (e.g., Topoisomerase)

This compound has been identified as an inhibitor of topoisomerase enzymes. biosynth.com Topoisomerases are crucial enzymes that manage the topology of DNA during processes like replication, transcription, and chromosome segregation by creating transient breaks in the DNA backbone. ebi.ac.uknih.gov Inhibition of these enzymes disrupts their ability to break and rejoin DNA strands. biosynth.com

The mechanism of action for this compound involves binding to the topoisomerase enzyme, which prevents the proper resealing of the DNA strand. This interference leads to irregularities in DNA replication and can ultimately trigger cell death. biosynth.com This activity positions the compound as a subject of interest in research exploring agents that target DNA topoisomerase. biosynth.com

Table 1: Research Findings on Topoisomerase Inhibition

| Compound Name | Target Enzyme | Observed Effect | Mechanism of Action |

|---|

Receptor Interaction Studies (e.g., Alpha-Adrenergic Receptors)

Scientific literature does not currently contain specific studies on the interaction between this compound and alpha-adrenergic receptors.

Investigations in Tryptophan Metabolism Disturbances

No specific research investigating the role of this compound in the context of tryptophan metabolism disturbances was found in a review of the available literature.

Quorum Sensing and Virulence Inhibition Studies in Microorganisms (e.g., Agrobacterium tumefaciens)

A search of the scientific literature did not yield studies specifically investigating the effects of this compound on quorum sensing or virulence inhibition in microorganisms such as Agrobacterium tumefaciens.

General Use as Biochemical Probes

This compound has been identified as an inhibitor of topoisomerase enzymes. angenechemical.com These enzymes are crucial for managing the topological state of DNA during replication, transcription, and other cellular processes. By binding to topoisomerase, this compound prevents the enzyme from breaking and rejoining DNA strands, which leads to disruptions in DNA replication and can ultimately trigger cell death. angenechemical.com The potency of this compound as a topoisomerase inhibitor is related to its ability to act as a kinetically competitive inhibitor. angenechemical.com

Furthermore, studies have indicated that this compound exhibits inhibitory properties against liver injury induced by acetaminophen. angenechemical.com This suggests its potential as a biochemical probe to investigate the mechanisms of drug-induced hepatotoxicity and to explore potential therapeutic interventions. Its role as a synthetic intermediate for other drugs and chemical compounds also underscores its utility in the broader field of biochemical research. angenechemical.com

Materials Science Applications

Utilization in Polymer and Coating Development

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group ortho to each other on a phenyl ring, makes it a candidate for the synthesis of high-performance polymers. Specifically, it can serve as a monomer for the production of polybenzoxazoles (PBOs). researchgate.netrsc.org PBOs are a class of polymers known for their exceptional thermal stability and mechanical properties. The synthesis of PBOs typically involves the condensation of monomers containing o-aminophenol functionalities. researchgate.netrsc.org

In the context of coatings, derivatives of this compound have shown promise as corrosion inhibitors. For instance, the thiosemicarbazone derivative of the closely related 1-(2,5-dihydroxyphenyl)ethanone has been investigated as a corrosion inhibitor for mild steel in acidic environments. researchgate.net This study revealed that the derivative forms a protective film on the steel surface, significantly reducing the corrosion rate. The adsorption of these molecules on the metal surface follows the Langmuir adsorption isotherm, indicating the formation of a stable monolayer that acts as a barrier against corrosive agents. researchgate.net Such findings suggest the potential for developing corrosion-resistant coatings incorporating derivatives of this compound.

The amino group in this compound also allows for its potential use as a curing agent for epoxy resins. threebond.co.jpnih.gov Amine-based compounds are widely used to crosslink epoxy resins, forming durable and chemically resistant thermosetting polymers used in a variety of coating applications. threebond.co.jp

Precursor for Fluorescent Dyes and Probes

The presence of both an amino group and a carbonyl group makes this compound a valuable precursor for the synthesis of Schiff base compounds, which are known to exhibit fluorescence. researchgate.netresearchgate.net Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or a ketone. The resulting imine (-C=N-) linkage is often part of a conjugated system that can give rise to fluorescent properties.

Schiff base derivatives can be designed as fluorescent chemosensors for the detection of specific metal ions. sigmaaldrich.comresearchgate.netmdpi.comresearchgate.net The binding of a metal ion to the Schiff base can lead to a change in its electronic structure, resulting in a "turn-on" or "turn-off" fluorescent response. This change in fluorescence intensity or wavelength can be used for the selective and sensitive detection of metal ions in various samples. researchgate.netsigmaaldrich.commdpi.com For example, Schiff base probes have been successfully developed for the detection of Al³⁺ and Cu²⁺ ions. researchgate.netsigmaaldrich.com

The general synthetic route to such fluorescent probes involves the reaction of a compound containing an amino group, such as this compound, with a suitable aldehyde or ketone that is part of a fluorophore scaffold. mdpi.com The resulting Schiff base can then be characterized for its photophysical properties and its response to different metal ions.

Semicarbazone Complexes for Metal Ion Detection

Semicarbazones, which are derivatives of Schiff bases formed from a ketone or aldehyde and semicarbazide, can act as chelating ligands for metal ions. The semicarbazone of this compound can be synthesized and subsequently used to form complexes with various metal ions. These complexes can exhibit distinct physical and chemical properties, including color and fluorescence, which can be exploited for metal ion detection.

The coordination of metal ions with semicarbazone ligands can lead to the formation of stable complexes. angenechemical.com The resulting complexation can cause a noticeable change in the UV-visible absorption or fluorescence spectrum of the compound, providing a basis for colorimetric or fluorometric detection of the metal ion. This principle has been applied in the development of sensors for various metal ions. The selectivity of the semicarbazone ligand for a particular metal ion can be tuned by modifying its chemical structure.

Development of Functional Derivatives and Analogs

Structure-Activity Relationship (SAR) Studies on Derivatives

The chemical scaffold of this compound is a valuable starting point for the synthesis of a wide range of derivatives, and understanding the structure-activity relationships (SAR) of these derivatives is crucial for the development of new functional molecules.

Exploration of Positional Isomers and Substituent Effects

The arrangement of functional groups on an aromatic ring profoundly influences the molecule's physicochemical properties and reactivity. In the case of this compound, the relative positions of the amino, hydroxyl, and acetyl groups are critical in determining its electronic and steric characteristics. Understanding the impact of positional isomerism and the introduction of various substituents is crucial for its application in research and as a building block in chemical synthesis.

The electronic nature of the substituents—the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃)—in relation to the hydroxyl group (-OH) dictates the molecule's acidic and basic properties, as well as its reactivity in electrophilic and nucleophilic substitution reactions. The acetyl group, being a meta-director and an electron-withdrawing group, decreases the electron density of the aromatic ring, while the amino and hydroxyl groups, as ortho-para directors and electron-donating groups, increase it. The interplay of these effects in different positional isomers leads to distinct chemical behaviors.

For instance, the acidity of the phenolic hydroxyl group is significantly affected by the position of the other substituents. Electron-withdrawing groups positioned ortho or para to the hydroxyl group generally increase its acidity (lower pKa) by stabilizing the corresponding phenoxide ion through resonance or inductive effects. Conversely, electron-donating groups at these positions tend to decrease acidity (higher pKa).

A comparative analysis of the positional isomers of amino-hydroxy-acetophenone highlights these substituent effects. While comprehensive comparative studies on all possible isomers are not extensively documented in a single source, data compiled from various sources allow for an insightful examination. The properties of this compound can be contrasted with its isomers, such as 1-(2-Amino-4-hydroxyphenyl)ethanone and 1-(4-Amino-2-hydroxyphenyl)ethanone, to illustrate the impact of substituent placement.

Furthermore, the introduction of additional substituents or modification of the existing ones on the this compound scaffold opens up avenues for fine-tuning its properties for specific research applications. For example, replacing the acetyl group with a propanoyl group, as seen in 1-(2-Amino-5-hydroxyphenyl)propan-1-one, can alter the compound's lipophilicity and steric profile, which may be advantageous in the synthesis of certain biologically active molecules.

The following table provides a comparison of selected positional isomers of aminohydroxyacetophenone, showcasing the differences in their physical properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| This compound | C₈H₉NO₂ | 151.16 | 30954-71-3 | 162-165 sigmaaldrich.com |

| 1-(2-Amino-4-hydroxyphenyl)ethanone | C₈H₉NO₂ | 151.16 | 90033-64-0 | Not available |

| 1-(4-Amino-2-hydroxyphenyl)ethanone | C₈H₉NO₂ | 151.16 | 2476-29-1 | 129-131 |

Interactive Data Table

The data in the table above is sourced from publicly available chemical databases and may not represent the full range of reported values.

The study of these and other substituted derivatives is an active area of research, particularly in medicinal chemistry, where such scaffolds are often used as starting materials for the synthesis of novel therapeutic agents. The strategic placement of substituents allows for the modulation of a compound's biological activity, metabolic stability, and pharmacokinetic profile.

常见问题

Basic: What are the recommended synthetic routes for 1-(2-amino-5-hydroxyphenyl)ethanone, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via photo-Fries rearrangement under UVC irradiation, as observed in acetaminophen degradation studies. Key parameters include:

- UV wavelength : UVC (200–280 nm) induces bond cleavage and rearrangement .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates.

- pH control : Neutral to slightly acidic conditions minimize side reactions like oxidative coupling .

For derivatives (e.g., methoxy or chloro-substituted analogs), nitration followed by reduction is common. For example:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduces nitro group |

| Reduction | Fe/HCl or SnCl₂ | Converts nitro to amino group |

Critical Consideration : Monitor reaction progress via TLC or HPLC to prevent over-reduction or byproduct formation.

Advanced: How can computational methods predict the environmental toxicity of this compound and its derivatives?

Methodological Answer:

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the compound’s amino and hydroxyl groups form hydrogen bonds with active sites of oxidoreductases .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl or electron-donating OCH₃) with ecotoxicity. Data from photodegradation studies (e.g., UVC half-life) inform persistence predictions .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity toward radicals or nucleophiles in environmental matrices .

Contradiction Note : While suggests a toxicity mechanism via reactive oxygen species (ROS) generation, notes limited toxicological data, emphasizing the need for empirical validation .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, carbonyl at ~200 ppm) .

- FT-IR : Confirm functional groups (N-H stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .

- MS (ESI/Q-TOF) : Determine molecular ion ([M+H]⁺) and fragmentation pathways to validate purity .

Best Practice : Compare spectra with databases like NIST Chemistry WebBook or PubChem to resolve ambiguities .

Advanced: How do substituents on the phenyl ring influence the compound’s photostability and bioactivity?

Methodological Answer:

Substituent effects are studied via:

-

Photodegradation assays : Compare half-lives under UVA/UVC. Electron-donating groups (e.g., -OH, -OCH₃) increase stability by delocalizing π-electrons, while electron-withdrawing groups (e.g., -Cl) accelerate degradation .

-

Bioactivity modulation :

Substituent Effect on Antimicrobial Activity -Cl Enhances lipophilicity, improving membrane penetration -NH₂ Facilitates hydrogen bonding with enzyme active sites

Experimental Design : Synthesize analogs systematically (e.g., 5-Cl, 5-OCH₃) and evaluate using kinetic assays or MIC tests .

Basic: What precautions are necessary when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact (P262 precaution) .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of vapors (P261) .

- Storage : Keep in amber glassware at 2–8°C to prevent photodegradation .

Note : Toxicity data are limited; assume acute toxicity and use ALARA (As Low As Reasonably Achievable) principles .

Advanced: How can reaction intermediates be stabilized during the synthesis of amino-acetophenone derivatives?

Methodological Answer:

- Temperature control : Maintain ≤5°C during nitration to prevent di-nitration byproducts .

- Protecting groups : Use Boc or Fmoc for -NH₂ to prevent oxidation. Deprotect with TFA/water post-reduction .

- In situ monitoring : Employ Raman spectroscopy or inline pH probes to detect intermediate formation (e.g., nitroso compounds) .

Case Study : In 1-(2-amino-4,5-dimethylphenyl)ethanone synthesis, Fe/HCl reduction at 50°C achieved 85% yield without over-reduction .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

- Heterocycle precursor : Used to synthesize pyrazoles (via cyclocondensation with hydrazines) or palladacycles (for catalysis) .

- Cross-coupling reactions : Suzuki-Miyaura coupling of the aryl amino group with boronic acids to generate biaryl scaffolds .

Example : 1-(2-Amino-5-methoxyphenyl)ethanone was cyclized with hydrazine to form a pyrazole ligand for Pd-catalyzed C-H activation .

Advanced: What strategies resolve contradictions in reported bioactivity data for amino-acetophenone derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Control experiments : Verify purity via HPLC and rule out solvent/impurity effects.

- Structural analogs : Test isosteric replacements (e.g., -OH vs. -OCH₃) to isolate substituent contributions .

Case Study : Para-chloro substitution in oxadiazole derivatives showed enhanced activity against S. aureus, but ortho-substituents reduced solubility, confounding results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。